Ethyl diethoxyacetate

Catalog No.
S1484083
CAS No.
6065-82-3
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diethoxyacetate

CAS Number

6065-82-3

Product Name

Ethyl diethoxyacetate

IUPAC Name

ethyl 2,2-diethoxyacetate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N

SMILES

CCOC(C(=O)OCC)OCC

Synonyms

2,2-Diethoxy-acetic Acid Ethyl Ester; Glyoxylic Acid Ethyl Ester Diethyl Acetal;

Canonical SMILES

CCOC(C(=O)OCC)OCC

Synthesis of Heterocyclic Compounds:

Ethyl diethoxyacetate serves as a valuable building block for synthesizing various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess diverse applications in pharmaceuticals, materials science, and agrochemicals. Studies have shown its effectiveness in the synthesis of:

  • Pyrazoles: A class of heterocycles with diverse biological activities, including anti-inflammatory and anti-cancer properties .
  • Pyridines: Another crucial class of heterocycles with numerous applications, including as antimicrobials and insecticides .
  • Thiazoles: Heterocycles possessing various biological activities, including anti-tubercular and anti-cancer properties .

Preparation of Fatty Acid Analogs:

Ethyl diethoxyacetate can be utilized to prepare fatty acid analogs, which are modified versions of naturally occurring fatty acids. These analogs play a crucial role in studying various biological processes, including lipid metabolism and signaling pathways. For instance, research has employed ethyl diethoxyacetate in the synthesis of:

  • 12,13-Dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS): A fatty acid analog used to investigate the anti-tubercular activity of certain compounds .

Ethyl diethoxyacetate is an organic compound with the molecular formula C8H16O4C_8H_{16}O_4 and a molecular weight of 176.21 g/mol. It appears as a colorless liquid and is classified under esters, specifically as an acetic acid derivative. This compound is recognized for its utility in various chemical syntheses and reactions due to its reactivity and ability to act as a nucleophile in organic chemistry. Its structure consists of two ethoxy groups attached to a diethoxyacetate moiety, making it a versatile reagent in organic synthesis.

  • Flammability: Flash point: 73.33 °C (164 °F) []. Flammable liquid.
  • Toxicity: Data on the specific toxicity of ethyl diethoxyacetate is limited. However, as an ester, it's advisable to handle it with care to avoid irritation to skin, eyes, and respiratory system.
, including:

  • Oxidation: It can be oxidized to form corresponding acids or aldehydes, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Ethyl diethoxyacetate can participate in nucleophilic substitution reactions where ethoxy groups are replaced by other nucleophiles, such as amines or thiols .

The major products formed from these reactions depend on the specific reagents and conditions used, showcasing the compound's versatility in synthetic applications.

Ethyl diethoxyacetate can be synthesized through several methods:

  • Reaction of Dichloroacetic Acid with Sodium Ethoxide:
    • Sodium is added to absolute ethanol to prepare sodium ethoxide.
    • Dichloroacetic acid is then added to the sodium ethoxide solution, resulting in sodium chloride and forming a yellow-orange solution.
    • The mixture undergoes reflux for several hours before cooling.
    • Hydrogen chloride is introduced in ethanol, followed by neutralization with sodium ethoxide solution.
    • The product is filtered and distilled under reduced pressure.
  • Industrial Production:
    • Industrial synthesis typically follows similar routes but employs continuous reactors and advanced distillation techniques to enhance yield and purity.

Ethyl diethoxyacetate serves multiple roles in chemical synthesis:

  • It acts as a building block for synthesizing various compounds, including α-ketoacetals and heterocycles.
  • The compound is utilized in multi-step syntheses of complex heterocyclic systems, demonstrating its importance in organic chemistry.
  • It is also employed in the preparation of α-oxocarboxyclic esters, further showcasing its versatility.

While specific interaction studies focusing solely on ethyl diethoxyacetate are scarce, its role as a reagent suggests that it interacts with various nucleophiles during substitution reactions. These interactions are crucial for synthesizing more complex organic molecules. Additionally, due to its involvement in biochemical pathways, understanding its interactions could provide insights into developing new compounds with potential biological activity.

Ethyl diethoxyacetate shares similarities with several other esters and compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl acetateC4H8O2C_4H_8O_2Common solvent; widely used in industrial applications.
Diethyl malonateC7H12O4C_7H_{12}O_4Used as a building block in organic synthesis; similar reactivity.
Ethyl glycolateC4H8O3C_4H_8O_3Used as an intermediate; exhibits ester characteristics similar to ethyl diethoxyacetate.
Methyl diethoxyacetateC7H14O4C_7H_{14}O_4Similar structure but with a methyl group instead of an ethyl group; used in similar applications.

Uniqueness: Ethyl diethoxyacetate's unique structure allows it to participate actively in nucleophilic substitution reactions and serve as a precursor for diverse synthetic pathways that may not be readily accessible through other esters.

XLogP3

1.1

Boiling Point

199.0 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 32 of 33 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6065-82-3

Wikipedia

Ethyl diethoxyacetate

General Manufacturing Information

Acetic acid, 2,2-diethoxy-, ethyl ester: INACTIVE

Dates

Modify: 2023-09-17

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